4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure. The compound is also known by its abbreviated form, DCPO.
Scientific Research Applications
Chemical Synthesis and Mechanisms
The compound 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine is involved in various chemical synthesis processes and mechanistic studies. For example, the reaction between N-(3,4-dichlorophenethyl)-N-methylamine and 3-chloromethyl-5-phenyl-1,2,4-oxadiazole under certain conditions leads to the formation of tertiary amines with potential ring fission of the oxadiazole system, indicating a complex reaction mechanism involving various intermediate products (Jäger et al., 2002). This study sheds light on the chemical behavior and reactivity of such compounds, contributing to the understanding of their potential applications in synthetic chemistry.
Photoreactive Properties
The compound also exhibits photoreactive properties, as shown in the synthesis of 3-amino- (or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles. A photochemical methodology employing irradiation in the presence of ammonia or primary/secondary aliphatic amines leads to the formation of these derivatives, demonstrating the compound's utility in the synthesis of fluorinated heterocyclic compounds with potential applications in materials science and pharmaceuticals (Buscemi et al., 2001).
Heterocyclic Compound Synthesis
Further research includes the synthesis and characterization of new heterocyclic fused rings compounds based on 5-Aryl-1,3,4-Oxadiazole. These compounds were synthesized using various methods, leading to the formation of new derivatives with potential applications in medicinal chemistry and drug development (Abbas et al., 2017).
Peptidomimetic Building Blocks
Another application is in the synthesis of peptidomimetic building blocks. The compound has been used in the synthesis of 1,2,4-oxadiazole based compounds containing a protected amine and a carboxyl or an ester group, serving as potential peptidomimetic building blocks. This illustrates the compound's role in the development of novel peptidomimetics, which can have significant implications in drug discovery and development (Jakopin et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenylhydrazine and 3,4-Dichlorophenol , have been used in various chemical reactions and syntheses
Mode of Action
Compounds with similar structures, such as propanil and DCMU , are known to inhibit photosynthesis by blocking the electron transport chain. This results in the reduction of the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the mode of action of 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine may vary.
Biochemical Pathways
Similar compounds like propanil and DCMU are known to affect the photosynthetic electron transport chain. This results in the inhibition of photosynthesis and CO2 fixation
Pharmacokinetics
Compounds with similar structures, such as sertraline and Dasotraline , have been studied. For instance, Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It’s important to note that these are different compounds, and the pharmacokinetics of this compound may vary.
Result of Action
Compounds with similar structures, such as dcmu and ISOCYANIC ACID, 3,4-DICHLOROPHENYL ESTER , have been studied. For instance, DCMU reduces the ability of the plant to turn light energy into chemical energy (ATP and reductant potential) . It’s important to note that these are different compounds, and the effects of this compound may vary.
Action Environment
A study on the biodegradation of the herbicide propanil and its 3,4-dichloroaniline by-product in a continuously operated biofilm reactor provides some insights . The study showed that Propanil is an unstable compound and its photodegradation in water and soil leads to the accumulation of 3,4-dichloroaniline, which is more toxic than the herbicide
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-5-2-1-4(3-6(5)10)7-8(11)13-14-12-7/h1-3H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PABLAQMULABYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NON=C2N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249405 | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99817-29-5 | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99817-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,4-Dichlorophenyl)-1,2,5-oxadiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801249405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.